5-(3-Methylpiperidin-1-yl)pyridin-2-amine
Description
Significance of Pyridine (B92270) Derivatives in Pharmaceutical Science
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in pharmaceutical science. Its presence is noted in a multitude of FDA-approved drugs, highlighting its importance in the development of clinically useful agents. The pyridine moiety is a key structural component in over 7,000 existing drug molecules of medicinal significance.
The significance of pyridine derivatives stems from several key characteristics:
Versatile Biological Activity: Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.
Bioisosterism: In drug design, the pyridine ring often serves as a bioisostere for a phenyl ring. This substitution can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles, potentially improving solubility, metabolic stability, and target binding.
Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for the binding of drugs to their biological targets, such as enzymes and receptors.
Prominent examples of pharmaceuticals containing a pyridine ring include Atazanavir, an antiretroviral drug used to treat HIV, and Imatinib, a targeted therapy for certain types of cancer. The adaptability of the pyridine scaffold allows medicinal chemists to fine-tune the properties of drug candidates to achieve desired therapeutic effects.
Importance of Piperidine (B6355638) Scaffolds in Drug Design
Piperidine, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent and significant synthetic fragments in drug design. google.com Found in numerous alkaloids and over twenty classes of pharmaceuticals, the piperidine scaffold is a testament to nature's and science's reliance on this versatile structure. google.com
The importance of the piperidine scaffold in drug design is attributed to its ability to:
Introduce Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring introduces three-dimensional complexity to otherwise flat molecules. wikipedia.org This can lead to more specific interactions with biological targets.
Modulate Physicochemical Properties: The incorporation of a piperidine ring can influence a compound's solubility, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic parameters. Chiral piperidine scaffolds, in particular, can enhance biological activity and selectivity. bldpharm.com
Serve as a Versatile Synthetic Handle: The nitrogen atom of the piperidine ring provides a convenient point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Piperidine derivatives have been successfully developed into drugs for a wide array of conditions, including neurological disorders, infectious diseases, and metabolic diseases.
Overview of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine as a Chemical Entity within Heterocyclic Compound Research
Within the vast landscape of heterocyclic chemistry, this compound emerges as a noteworthy chemical entity that combines both the pyridine and piperidine scaffolds. This compound represents a specific arrangement of these two important pharmacophores, suggesting its potential for biological activity.
| Property | Value |
| CAS Number | 1018505-63-9 |
| Molecular Formula | C11H17N3 |
| Molecular Weight | 191.27 g/mol |
The data in this table is compiled from publicly available chemical databases. chiralen.com
While extensive peer-reviewed literature on the specific synthesis and biological evaluation of this compound is not widely available in the public domain, its appearance in several patents indicates its significance in contemporary drug discovery research. Notably, this compound has been cited in patents related to the development of modulators for the Stimulator of Interferon Genes (STING) pathway . chiralen.com
The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage and cancer. nih.gov Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Consequently, small molecules that can modulate STING activity are of significant interest for the development of novel therapies, particularly in the fields of oncology and infectious diseases. nih.gov
The identification of this compound as a potential STING modulator in patent literature underscores its role as a valuable building block and lead compound in the search for new immunomodulatory agents. chiralen.com Its structure, featuring a 2-aminopyridine (B139424) moiety linked to a 3-methylpiperidine (B147322) group, provides a unique spatial and electronic configuration that is likely key to its interaction with the STING protein or related cellular targets. Further research and publication will be necessary to fully elucidate the synthesis, physicochemical properties, and pharmacological profile of this promising heterocyclic compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-(3-methylpiperidin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9-3-2-6-14(8-9)10-4-5-11(12)13-7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H2,12,13) |
InChI Key |
HMGOXKBIYGIEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 5 3 Methylpiperidin 1 Yl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine, distinct signals corresponding to the protons of the pyridine (B92270) ring, the methylpiperidine moiety, and the amine group are expected.
The protons on the pyridine ring would typically appear in the aromatic region of the spectrum. The proton at position 6, being adjacent to the electron-donating amino group, would likely resonate at a lower chemical shift compared to the protons at positions 3 and 4. The proton at position 3, being influenced by the piperidine (B6355638) substituent, would also exhibit a characteristic shift.
The protons of the 3-methylpiperidine (B147322) ring would present a more complex pattern. The methyl group would appear as a doublet, coupled to the adjacent methine proton. The protons on the piperidine ring itself would give rise to a series of multiplets in the aliphatic region of the spectrum. The protons on the carbon adjacent to the nitrogen atom of the pyridine ring would be expected to show a downfield shift due to the deshielding effect of the aromatic ring.
The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by factors such as solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-3 | 7.0 - 7.5 | d |
| Pyridine H-4 | 6.5 - 7.0 | dd |
| Pyridine H-6 | 7.5 - 8.0 | d |
| NH₂ | 4.0 - 5.5 | br s |
| Piperidine CH (axial/equatorial) | 2.5 - 3.5 | m |
| Piperidine CH₂ (axial/equatorial) | 1.0 - 2.0 | m |
| Methyl CH₃ | 0.8 - 1.2 | d |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 100-160 ppm). The carbon atom attached to the amino group (C-2) would be significantly shielded, appearing at a lower chemical shift, while the carbon atom bonded to the piperidine nitrogen (C-5) would also exhibit a characteristic shift.
The carbon atoms of the 3-methylpiperidine ring would appear in the aliphatic region of the spectrum. The chemical shifts would be influenced by their proximity to the nitrogen atom and the methyl substituent. The methyl carbon would appear at a high field (low ppm value).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 155 - 160 |
| Pyridine C-3 | 120 - 125 |
| Pyridine C-4 | 110 - 115 |
| Pyridine C-5 | 140 - 145 |
| Pyridine C-6 | 145 - 150 |
| Piperidine C-2' | 50 - 55 |
| Piperidine C-3' | 30 - 35 |
| Piperidine C-4' | 25 - 30 |
| Piperidine C-5' | 25 - 30 |
| Piperidine C-6' | 45 - 50 |
| Methyl C | 15 - 20 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships between different parts of the molecule, advanced 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine and methylpiperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the pyridine and piperidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry of the 3-methylpiperidine ring and its orientation relative to the pyridine ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
N-H Stretching: The primary amine group (-NH₂) would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylpiperidine ring would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring would give rise to a series of sharp absorption bands in the 1400-1600 cm⁻¹ region.
N-H Bending: The bending vibration of the N-H bond in the amino group would be expected in the range of 1590-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the pyridine ring, as well as the C-N bonds within the piperidine ring, would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium to Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for such a molecule could include:
Loss of the methyl group: A fragment corresponding to the loss of a methyl radical (CH₃•) from the piperidine ring.
Cleavage of the piperidine ring: Fragmentation of the piperidine ring can occur at various points, leading to a series of characteristic fragment ions.
Cleavage of the C-N bond: The bond between the pyridine and piperidine rings could cleave, resulting in ions corresponding to each of the two ring systems.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₁H₁₇N₃), HRMS would confirm the exact mass and, consequently, its molecular formula, distinguishing it from other compounds with the same nominal mass. The predicted exact mass for the protonated molecule [M+H]⁺ would be a key piece of data for its definitive identification.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 191.14 |
| [M+H]⁺ | 192.15 |
Note: The m/z values are nominal masses. HRMS would provide these values to several decimal places.
Ionization Techniques (e.g., ESI, APCI)
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly effective. These methods are ideal for analyzing polar, thermally labile molecules without causing significant fragmentation.
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution. In positive ion mode, this compound is expected to be readily protonated due to the presence of basic nitrogen atoms in the pyridine ring, the piperidine ring, and the primary amine group. The primary ion observed in the ESI mass spectrum would be the protonated molecular ion, [M+H]⁺. The high resolution of modern mass spectrometers allows for the precise determination of the mass-to-charge ratio (m/z), which can be used to confirm the molecular formula.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is well-suited for a wide range of compounds, including those with moderate to low polarity. bris.ac.uk In the gas phase, a corona discharge ionizes the solvent, which then transfers a proton to the analyte molecule. nih.gov Similar to ESI, the dominant ion for this compound in positive-ion APCI would be the [M+H]⁺ ion. APCI can sometimes induce more in-source fragmentation than ESI, which can provide valuable structural information. nih.govresearchgate.net Potential fragmentation pathways could involve the cleavage of the C-N bond connecting the piperidine and pyridine rings or the fragmentation of the methylpiperidine ring itself.
The expected mass spectrometric data for the compound are summarized in the table below.
| Ionization Technique | Expected Ion | Calculated m/z |
| ESI | [M+H]⁺ | 192.1501 |
| APCI | [M+H]⁺ | 192.1501 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. uzh.ch The structure of this compound contains a 2-aminopyridine (B139424) system, which acts as a chromophore—the part of the molecule responsible for light absorption. lumenlearning.com
The electronic spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. uzh.ch
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-energy transitions with high molar absorptivity (ε) and are associated with the conjugated π-system of the aminopyridine ring.
n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, is promoted to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions.
The substitution of the pyridine ring with an amino group (an auxochrome) typically causes a bathochromic shift (a shift to a longer wavelength) of the absorption maxima compared to unsubstituted pyridine. The methylpiperidine group, being an alkyl substituent, is expected to have a minor electronic effect. The specific λmax (wavelength of maximum absorbance) would be determined experimentally, but it is predicted to fall within the typical range for aminopyridine derivatives.
| Type of Transition | Involved Orbitals | Expected Wavelength Region |
| π → π | π bonding to π antibonding | Shorter UV range (~200-300 nm) |
| n → π | Non-bonding to π antibonding | Longer UV range (>300 nm) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to confirm the empirical formula and assess the purity of the synthesized compound. The molecular formula for this compound is C₁₁H₁₇N₃, with a molecular weight of 191.28 g/mol .
The theoretical elemental composition can be calculated from the molecular formula. Experimental values obtained from an elemental analyzer are then compared against these theoretical percentages. A close correlation between the experimental and calculated values provides strong evidence for the compound's identity and purity.
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 69.07% |
| Hydrogen | H | 8.96% |
| Nitrogen | N | 21.97% |
Computational Chemistry and Molecular Modeling of 5 3 Methylpiperidin 1 Yl Pyridin 2 Amine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometry and electronic properties. For 5-(3-Methylpiperidin-1-yl)pyridin-2-amine, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its three-dimensional structure and electron distribution. These calculations typically begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation.
The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would include the planarity of the pyridine (B92270) ring, the conformation of the methylpiperidine ring (likely a chair conformation), and the orientation of the piperidine (B6355638) ring relative to the pyridine ring.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the molecule's ability to absorb light.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating nature of the amino and methylpiperidino groups would be expected to raise the energy of the HOMO, while the pyridine ring would influence the energy of the LUMO. A detailed analysis would map the electron density of these orbitals to identify the regions of the molecule most involved in electron donation and acceptance.
Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound
| Parameter | Illustrative Value (eV) | Description |
| HOMO Energy | -5.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Note: These are representative values for a molecule of this type and would be precisely determined through DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potential values.
For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the amino group and the nitrogen atom of the pyridine ring, indicating these are likely sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amino group would be expected to show a positive potential.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
In a molecular docking study of this compound, the molecule would be docked into the active site of a target protein. The docking algorithm would explore various possible binding poses and score them based on factors such as intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and conformational energy. The results would provide a plausible binding mode and an estimate of the binding affinity, which can help in prioritizing compounds for further experimental testing.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Illustrative Value/Description |
| Docking Score (kcal/mol) | -8.5 |
| Key Interactions | Hydrogen bond between the amino group and the backbone carbonyl of a key residue; hydrophobic interactions between the methylpiperidine ring and a hydrophobic pocket. |
| Interacting Residues | Asp145, Leu83, Val37 |
Note: These results are hypothetical and would depend on the specific biological target being studied.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by calculating a set of molecular descriptors (physicochemical properties, electronic properties, topological indices) for a series of compounds with known biological activity. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.
For a series of analogs of this compound, a QSAR study could be performed to identify the key structural features that contribute to a particular biological activity. The resulting model could then be used to design new compounds with improved potency and selectivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO method)
Computational methods can be used to predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts.
By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict its ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared with experimental data to confirm the structure of the compound. Discrepancies between the calculated and experimental spectra can also provide insights into conformational dynamics or solvent effects.
Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for the Pyridine Ring of this compound
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 (with -NH₂) | 158.2 | 157.9 |
| C3 | 108.5 | 108.3 |
| C4 | 145.1 | 144.8 |
| C5 (with piperidine) | 130.7 | 130.5 |
| C6 | 105.9 | 105.6 |
Note: These are representative values. The accuracy of the calculated shifts depends on the level of theory and the solvent model used.
Analysis of Nonlinear Optical Properties
The study of nonlinear optical properties in molecules like this compound is rooted in understanding how their electronic structure interacts with intense electromagnetic fields, such as those from lasers. The key parameter of interest is the first hyperpolarizability (β), a tensor quantity that describes the second-order NLO response of a molecule. A high β value is indicative of a strong NLO effect, which is desirable for applications in technologies like optical switching and frequency conversion.
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are a powerful tool for predicting the hyperpolarizability of molecules. For aminopyridine derivatives, these calculations have shown that the magnitude of the first hyperpolarizability is highly dependent on the nature and position of substituent groups on the pyridine ring.
Theoretical studies on simpler aminopyridines have demonstrated that the substitution of an amino group can significantly enhance the first hyperpolarizability. For instance, calculations on 2-aminopyridine (B139424) have shown a notable increase in the β value compared to unsubstituted pyridine. This enhancement is attributed to the charge transfer characteristics introduced by the amino group.
The following table presents representative theoretical data for the first static hyperpolarizability of 2-aminopyridine calculated using different computational methods, providing a baseline for understanding the potential NLO properties of its derivatives.
| Computational Method | Basis Set | First Static Hyperpolarizability (β₀) in a.u. |
| B3LYP | 6-311++G(d,p) | 22.08 |
| B3PW91 | 6-311++G(d,p) | 28.18 |
| BPV86 | 6-311++G(d,p) | 20.16 |
Note: The data in this table is for the parent compound 2-aminopyridine and serves as a reference. Specific values for this compound would require dedicated computational studies.
The introduction of the 3-methylpiperidino group in this compound is expected to further influence the electronic distribution and, consequently, the hyperpolarizability. The precise impact would depend on the interplay between the electron-donating nature of the piperidine nitrogen and the steric and electronic effects of the methyl group.
Further computational analysis would involve optimizing the molecular geometry of this compound and then calculating the components of the first hyperpolarizability tensor. The total hyperpolarizability can then be determined from these components. Such studies would provide valuable insights into the structure-property relationships governing the NLO response of this class of compounds and could guide the design of novel materials with tailored optical properties.
Preclinical Biological Activity and Molecular Mechanisms of 5 3 Methylpiperidin 1 Yl Pyridin 2 Amine Analogues
Evaluation as Receptor Modulators (e.g., 5-HT1A Receptors, 5-HT7 Receptors, Orexin (B13118510) Receptors)
Analogues of 5-(3-methylpiperidin-1-yl)pyridin-2-amine have demonstrated significant potential as modulators of various receptor systems, particularly those involved in neurotransmission.
5-HT1A Receptors: A notable area of investigation has been the development of 5-HT1A receptor agonists. For instance, a series of 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-(H or CH3)-6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)methanone derivatives were synthesized to explore the impact of substituents on the pyridine (B92270) ring. The combination of a 5-methyl and a 6-methylamino substituent was found to synergistically enhance their 5-HT1A agonist properties. Specifically, the compound 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) exhibited more potent 5-HT1A receptor agonism both in vitro and in vivo compared to its 5-unsubstituted counterpart. nih.gov
5-HT7 Receptors: The 5-HT7 receptor, implicated in mood regulation and cognition, has also been a target for analogues. Research has focused on developing dual 5-HT1A and 5-HT7 receptor ligands, which may offer improved therapeutic profiles for central nervous system (CNS) disorders.
Orexin Receptors: The orexin system, which regulates sleep and wakefulness, has been another area of focus. While direct analogues of this compound as orexin receptor modulators are not extensively detailed in the provided search results, structurally related compounds containing piperidine (B6355638) and pyridine moieties have been explored. For example, piperidine ether derivatives have been identified as selective orexin receptor antagonists (SORAs). nih.gov One such class was developed through systematic optimization of filorexant, a dual orexin receptor antagonist (DORA). nih.gov Changes to the ether linkage and the pendant heterocycle in these molecules were found to confer significant selectivity for the orexin 2 receptor (OX2R). nih.gov Furthermore, a patent application describes heteroaryloxy 5-methyl substituted piperidine derivatives as orexin receptor antagonists for treating sleep disorders. google.com On the other hand, a structurally novel class of benzo- or pyrido-fused 1,3-dihydro-2H-imidazole-2-imines has been designed and evaluated as orexin receptor type 2 (OX2R) agonists. nih.govresearchgate.net One methoxyethoxy-substituted pyrido-fused dihydroimidazolimine analogue with a stereogenic benzylic methyl group was identified as a potent agonist with an EC50 of 339 nM. nih.gov
Table 1: Receptor Modulation Activity of Selected Analogues
| Compound/Analogue Class | Target Receptor | Activity | Key Findings |
|---|---|---|---|
| 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) | 5-HT1A | Agonist | Potent in vitro and in vivo activity. nih.gov |
| Piperidine ether derivatives | Orexin 2 Receptor (OX2R) | Selective Antagonist (SORA) | High selectivity over OX1R. nih.gov |
| Heteroaryloxy 5-methyl substituted piperidine derivatives | Orexin Receptors | Antagonist | Potential for treating sleep disorders. google.com |
| Pyrido-fused 1,3-dihydro-2H-imidazole-2-imines | Orexin 2 Receptor (OX2R) | Agonist | A methoxyethoxy-substituted analogue showed an EC50 of 339 nM. nih.gov |
Investigation as Enzyme Inhibitors (e.g., CHK1, PI3 Kinase, MmpL3, CDK9)
The versatility of the aminopyridine scaffold is further highlighted by its incorporation into various enzyme inhibitors, targeting pathways in cancer and infectious diseases.
Checkpoint Kinase 1 (CHK1) Inhibitors: A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and orally bioavailable CHK1 inhibitors. These compounds were optimized for potency and selectivity, leading to a highly selective inhibitor that demonstrated biomarker modulation and enhancement of the efficacy of genotoxic drugs in multiple xenograft models.
Phosphoinositide 3-kinase (PI3K) Inhibitors: Pyridopyrimidinone derivatives have been identified as a novel class of efficacious dual PI3K/mTOR inhibitors. One compound from this series exhibited high enzyme activity against PI3K and mTOR, potent suppression of Akt and p70s6k phosphorylation in cellular assays, and demonstrated in vivo efficacy in a PC-3M tumor xenograft model.
Mycobacterial membrane protein Large 3 (MmpL3) Inhibitors: Pyridine-2-methylamine derivatives have been discovered as potent inhibitors of MmpL3, a crucial transporter of mycolic acids essential for the viability of Mycobacterium tuberculosis. A structure-based drug design strategy led to the identification of a compound with high activity against the H37Rv strain of M. tuberculosis and clinically isolated strains of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. Resistance studies confirmed that this compound likely targets MmpL3.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Novel methylenehydrazine-1-carboxamide derivatives featuring a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold have been designed and evaluated as CDK9 inhibitors. One compound was found to be a potent CDK9 inhibitor, exhibiting excellent anticancer activity against several cancer cell lines with low toxicity to normal cells. Further studies showed that this compound induced apoptosis in cancer cells by inhibiting CDK9 and the subsequent phosphorylation of RNA polymerase II.
Table 2: Enzyme Inhibition Profile of Selected Analogues
| Compound/Analogue Class | Target Enzyme | Therapeutic Area | Key Findings |
|---|---|---|---|
| 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Oncology | Orally bioavailable, potent, and selective inhibitor. |
| Pyridopyrimidinone derivatives | PI3K/mTOR | Oncology | Dual inhibitor with in vivo efficacy. |
| Pyridine-2-methylamine derivatives | MmpL3 | Infectious Disease (Tuberculosis) | Potent against MDR/XDR-TB strains. |
| Methylenehydrazine-1-carboxamide derivatives with a pyridin-3-yl pyrimidin-2-yl amino indole (B1671886) scaffold | CDK9 | Oncology | Potent inhibitor inducing apoptosis in cancer cells. |
Assessment of Antimicrobial and Antitubercular Potential
Analogues of this compound have shown promising activity against a range of microbial pathogens, including the causative agent of tuberculosis.
Antimicrobial Activity: A series of 2-amino-5-substituted pyridine derivatives were synthesized and evaluated for their activity against phytopathogenic fungi and bacteria. The position of substitution on the pyridine ring was found to influence the antimicrobial activity. In another study, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine (B1678402) moiety were designed. Several of these compounds exhibited antibacterial activity against Gram-positive bacteria, including drug-sensitive and drug-resistant strains. One compound showed an eight-fold stronger inhibitory effect than linezolid (B1675486) against Staphylococcus aureus. Additionally, a chemically diverse set of 5-nitrofuran-tagged imidazo[1,2-a]pyridine-3-amines were prepared and tested against the ESKAPE panel of pathogens. One lead compound, N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, demonstrated an excellent profile against Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis.
Antitubercular Activity: As mentioned in the enzyme inhibitors section, pyridine-2-methylamine derivatives have been identified as potent MmpL3 inhibitors with significant activity against M. tuberculosis, including MDR and XDR strains. Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have been developed as another class of potent anti-TB agents. Structure-activity relationship studies revealed that bulky and more lipophilic biaryl ethers in this series exhibited nanomolar potency. One of the lead compounds showed excellent activity against MDR and XDR M. tuberculosis strains.
Table 3: Antimicrobial and Antitubercular Activity of Selected Analogues
| Compound/Analogue Class | Activity | Target Organisms | Key Findings |
|---|---|---|---|
| 2-amino-5-substituted pyridine derivatives | Antimicrobial | Phytopathogenic fungi and bacteria | Substitution pattern affects activity. |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | Gram-positive bacteria (including resistant strains) | One compound was 8-fold more potent than linezolid against S. aureus. |
| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Antibacterial | ESKAPE pathogens | Excellent activity against E. cloacae, S. aureus, K. pneumoniae, and E. faecalis. |
| Pyridine-2-methylamine derivatives | Antitubercular | Mycobacterium tuberculosis (including MDR/XDR strains) | Potent MmpL3 inhibitors. |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular | Mycobacterium tuberculosis (including MDR/XDR strains) | Lipophilic biaryl ethers showed nanomolar potency. |
Exploration of Antitumor Activities in Preclinical Models
The structural features of this compound analogues have been leveraged in the design of novel antitumor agents.
The synthesis of 1- and 2-substituted aza-benzothiopyranoindazoles has been accomplished, and their in vitro antitumor activities were compared. It was found that the positioning of a nitrogen atom at the C-9 position in the 2-substituted analogues led to a substrate with potent antitumor activity. In contrast, the 1-substituted aza-benzothiopyranoindazoles exhibited much lower potency.
Furthermore, as discussed in the enzyme inhibitors section, several classes of analogues targeting key cancer-related enzymes have shown significant antitumor effects in preclinical models. For instance, the CHK1 inhibitor 26 demonstrated not only the enhancement of genotoxic drug efficacy in multiple xenograft models but also strong single-agent activity in a MYCN-driven transgenic mouse model of pediatric neuroblastoma. Similarly, the dual PI3K/mTOR inhibitor 31 showed in vivo efficacy in a PC-3M tumor xenograft model. The CDK9 inhibitor 12i exhibited excellent anticancer activity against a panel of cancer cell lines, including HepG2, A375, MCF-7, and A549, while showing low toxicity to normal cells.
Studies on Neuropharmacological Effects (e.g., Antidepressant Potential)
The modulation of serotonergic systems by analogues of this compound has led to the investigation of their neuropharmacological effects, particularly their potential as antidepressants.
The antidepressant potential of lead 5-HT1A receptor agonists, including compound 40 (3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone), was examined using the forced swimming test (FST) in rats. The results indicated that after a single oral administration, these compounds inhibited immobility in the FST more potently and more extensively than the clinically used antidepressant imipramine. nih.gov This suggests a strong potential for this class of compounds in the treatment of depression. The antidepressant-like effects are likely mediated by their potent agonism at 5-HT1A receptors.
Structure Activity Relationship Sar Studies of 5 3 Methylpiperidin 1 Yl Pyridin 2 Amine Derivatives
Impact of Substituents on Pyridine (B92270) Ring Efficacy
The pyridine ring is a cornerstone of the 5-(3-Methylpiperidin-1-yl)pyridin-2-amine scaffold, and its substitution pattern profoundly influences biological activity. Research into related pyridine derivatives demonstrates that the nature, position, and electronic properties of substituents can modulate efficacy and target selectivity. nih.govnih.gov For instance, the introduction of various functional groups can alter the molecule's interaction with target proteins, affect its metabolic stability, and change its pharmacokinetic profile. nih.gov
Studies on analogous systems have shown that modifications to the pyridine ring can lead to significant variations in potency. For example, in a series of 2'-pyridine ring substituted analogs of epibatidine, bromo, fluoro, and amino substituents each conferred distinct profiles of affinity and efficacy at neuronal nicotinic receptors. The bromo analog showed modestly greater efficacy at α4β4 than at α4β2 receptors, while the fluoro analog displayed three-fold greater efficacy at α4β4 receptors compared to others. nih.gov Similarly, the amino analog had three-fold greater efficacy at α3β4 than at α4β2 receptors. nih.gov Conversely, hydroxy and dimethylamino substitutions resulted in affinities too low for accurate measurement, highlighting that not all substitutions are beneficial. nih.gov
The position of the substituent is also critical. In studies of arylpyridin-2-yl guanidine (B92328) derivatives, moving a phenyl group from position 6 on the pyridine ring to positions 3, 4, or 5 resulted in inactive compounds. mdpi.com This emphasizes that a specific substitution pattern is often required to maintain the correct orientation for binding to the biological target.
Table 1: Effect of Pyridine Ring Substitution on Receptor Efficacy (Analog System)
| Analog Substituent | Receptor Subtype with Highest Relative Efficacy | Fold Increase in Efficacy |
|---|---|---|
| Bromo | α4β4 | Modest |
| Fluoro | α4β4 | 3-fold |
| Amino | α3β4 | 3-fold |
Data derived from an analog system (epibatidine derivatives) to illustrate principles of pyridine ring substitution. nih.gov
Role of Piperidine (B6355638) Ring Conformation and Substitution Patterns
The piperidine ring is another key component influencing the pharmacological profile of this class of compounds. Its conformation and substitution patterns are integral to defining the molecule's three-dimensional shape and its ability to fit into a receptor's binding pocket. nih.govmdpi.com
Methylation Effects on Piperidine Nitrogen and Ring Positions
Methylation at different positions on the piperidine ring can have varied effects. The parent compound features a methyl group at the C-3 position. Further substitution on the piperidine ring or its nitrogen atom can fine-tune activity. In related scaffolds, the introduction of specific substituents on the piperidine ring has been shown to enhance activity. For instance, in one study of monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on a piperidine ring yielded the maximum inhibitory activity. nih.gov While not methylation, this highlights the sensitivity of the piperidine ring to substitution.
In a separate study on polyfunctionalized pyridines, the introduction of a methyl group at the N-(prop-2-yn-1-yl)amino substituent significantly increased binding affinity for the σ1 receptor. csic.es This suggests that N-substitution, including methylation on substituents attached to the core, can be a viable strategy for optimization. The "escape from flatland" approach in drug design suggests that creating more three-dimensional, saturated structures, such as those involving substituted piperidine rings, can lead to better interactions with protein binding sites. mdpi.com
Influence of Stereochemistry on Biological Activity
Due to the chiral center at the C-3 position of the methyl-substituted piperidine ring, stereochemistry is a critical factor in the biological activity of this compound derivatives. The (R) and (S) enantiomers can exhibit different potencies, efficacies, and even different pharmacological profiles, as they will interact differently with a chiral biological target like a receptor or enzyme. wikipedia.org
The specific orientation of the methyl group (either pointing "up" or "down" relative to the ring) affects how the entire molecule presents itself to the binding site. One enantiomer may fit optimally, allowing for favorable interactions, while the other may cause steric clashes that prevent effective binding. Therefore, stereoselective synthesis and the evaluation of individual enantiomers are crucial steps in the drug development process for this class of compounds. mdpi.com
Linker Region Modifications and Their Pharmacological Consequences
The direct linkage between the piperidine nitrogen and the pyridine C-5 position is a key structural feature. Modifications in this linker region, such as inserting spacers or changing the nature of the connecting atoms, can have significant pharmacological consequences. nih.gov
Studies on other pyridine-piperidine systems have shown that the length of the linker is crucial. A study of σ-receptor ligands found that a linker of two carbons (n=2) connecting an N-Bn-piperidine motif to the C2 position of a pyridine ring was optimal for high affinity. csic.es This highlights that even subtle changes, such as adding or removing methylene (B1212753) units, can dramatically alter how the two ring systems are positioned relative to each other, thereby affecting receptor binding.
Table 2: Impact of Linker Modification on Biological Properties (Analog Systems)
| Original Linker | Modified Linker | Consequence |
|---|---|---|
| Aminopiperidine | Piperazine (B1678402) | Reduced cardiotoxicity, retained potency nih.gov |
Rational Design Principles in SAR Optimization
The optimization of this compound derivatives relies on principles of rational drug design, which uses an understanding of the biological target and ligand interactions to make purposeful chemical modifications. nih.govmdpi.com This approach moves beyond random screening to a more directed effort to enhance desired properties like potency and selectivity. nih.gov
Key strategies in rational design include identifying the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. nih.gov For this scaffold, the pharmacophore likely involves the basic nitrogen of the piperidine, the hydrogen-bonding capabilities of the 2-amino group, and the aromatic nature of the pyridine ring. Computational tools like molecular docking can be used to predict how different derivatives will bind to a target protein, helping to prioritize which compounds to synthesize. csic.esbbau.ac.in
Hydrogen Bonding Interactions and Lipophilicity Considerations
Two fundamental physicochemical properties that are central to SAR optimization are hydrogen bonding capacity and lipophilicity. nih.gov The 2-amino group and the pyridine ring nitrogen of the core structure are key sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. bbau.ac.in These interactions are often critical for anchoring a ligand within its binding site. csic.es The exposed amide group in piperine, a natural product containing a piperidine ring, is thought to be responsible for its MAO inhibitory activity through hydrogen bonding. nih.gov
Lack of Publicly Available Research Data Precludes Analysis of this compound Derivatives
A thorough and systematic search of publicly available scientific literature and research databases has revealed a significant gap in information regarding the structure-activity relationship (SAR) of this compound derivatives. Specifically, no detailed research findings, including data tables that would be essential for a comprehensive analysis of the steric and electronic effects of substituents on this particular compound, could be located.
While the search did identify a retracted article that may have contained pertinent information, the retraction itself raises serious concerns about the validity and reliability of its contents, making it unsuitable for inclusion in a scientifically accurate report. Other search results pertained to broader classes of piperidine and pyridine derivatives with different core structures and biological targets, and therefore could not be used to address the specific requirements of the requested article.
Without access to foundational research data, it is not possible to generate a thorough, informative, and scientifically accurate article on the steric and electronic effects of substituents on this compound derivatives as outlined. The creation of detailed research findings and interactive data tables is contingent upon the existence of such primary research, which appears to be absent from the public domain at this time.
Therefore, the section on "," particularly the subsection "6.4.2. Steric and Electronic Effects of Substituents," cannot be developed as requested due to the lack of available scientific evidence.
Advanced Analytical Methods for Detection and Quantification of 5 3 Methylpiperidin 1 Yl Pyridin 2 Amine
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For a compound like 5-(3-Methylpiperidin-1-yl)pyridin-2-amine, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve distinct but complementary roles.
High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis of this compound, offering high resolution, sensitivity, and reproducibility. Developing a robust HPLC method involves the careful selection and optimization of several key parameters to achieve efficient separation from impurities and related substances.
A common approach for aminopyridine derivatives is reversed-phase HPLC. This technique utilizes a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a gradient elution method is often preferred to ensure the effective separation of components with varying polarities. The method generally involves a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). The inclusion of an acid modifier, like formic or phosphoric acid, can improve peak shape and resolution for amine-containing compounds by protonating the amine groups.
Detection is typically performed using an ultraviolet (UV) detector, as the pyridine (B92270) ring in the molecule absorbs UV light at specific wavelengths, commonly around 254 nm.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8.5 minutes (dependent on exact system) |
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique ideal for monitoring the progress of chemical reactions and performing preliminary purity assessments. It is widely used during the synthesis of this compound to track the consumption of starting materials and the formation of the product.
In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate. As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.
The separation is visualized under UV light or by staining with a chemical reagent. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system. By comparing the Rf values of spots in the reaction mixture to those of the starting materials and the purified product, a chemist can qualitatively assess the reaction's progress and the purity of the resulting compound.
Table 2: Example TLC Data for Synthesis Monitoring
| Compound | Rf Value (30% Ethyl Acetate in Hexane) | Observation |
|---|---|---|
| Starting Material A | 0.65 | Spot diminishes over time |
| Starting Material B | 0.50 | Spot diminishes over time |
| This compound | 0.30 | Spot appears and intensifies over time |
| Byproduct | 0.15 | Minor spot may appear |
Integration of Analytical Techniques with Mass Spectrometry
While chromatographic techniques are excellent for separation, their integration with mass spectrometry (MS) provides an unparalleled level of specificity and structural confirmation. Hyphenated techniques like HPLC-MS (or LC-MS) are powerful tools for the definitive identification and quantification of this compound.
In an LC-MS system, the eluent from the HPLC column is directed into the ion source of a mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI) for polar compounds like the target analyte. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis (MS/MS), structural details that can confirm its identity. The [M+H]⁺ ion (the intact molecule with an added proton) is commonly observed.
TLC can also be coupled with mass spectrometry (TLC-MS). After separation on the TLC plate, the spot of interest can be eluted and analyzed, or a specialized interface can be used to desorb and ionize the analyte directly from the plate surface for MS analysis. This confirms the identity of spots observed during reaction monitoring without the need for full-scale isolation.
Table 3: Expected Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion (m/z) | 192.15 ([M+H]⁺) |
Method Validation for Reproducibility and Accuracy
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. Method validation demonstrates that the procedure is accurate, precise, and robust for the analysis of this compound. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
The validation process assesses several characteristics of the method:
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability: Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 4: Typical Method Validation Acceptance Criteria (ICH Q2(R1))
| Parameter | Acceptance Criterion |
|---|---|
| Accuracy | Recovery typically within 98.0% - 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Specificity | No interference at the retention time of the analyte |
| Range | Typically 80% to 120% of the test concentration for assay |
Future Directions and Translational Research Perspectives for 5 3 Methylpiperidin 1 Yl Pyridin 2 Amine
Development of Novel Synthetic Routes
The efficient and stereoselective synthesis of 5-(3-Methylpiperidin-1-yl)pyridin-2-amine is a critical step in enabling its broader investigation. While standard synthetic methodologies for pyridine (B92270) and piperidine (B6355638) derivatives are well-established, the development of novel, more efficient, and scalable routes is an ongoing area of research. Future synthetic strategies are likely to focus on several key areas.
One promising approach involves the use of catalytic cross-coupling reactions to form the crucial carbon-nitrogen bond between the pyridine and piperidine rings. Modern catalytic systems, such as those based on palladium or copper, offer high efficiency and functional group tolerance, which could streamline the synthesis and allow for the introduction of further diversity into the molecule. Additionally, the development of asymmetric synthetic methods will be crucial for accessing specific stereoisomers of the 3-methylpiperidine (B147322) moiety, as different stereoisomers often exhibit distinct pharmacological activities.
Furthermore, flow chemistry presents an opportunity to improve the safety, scalability, and efficiency of the synthesis. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields and purities, which are essential for the production of pharmaceutical intermediates. Research in this area could lead to the development of a robust and cost-effective manufacturing process for this compound and its derivatives.
Advanced Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound is fundamental for elucidating its structure-activity relationships (SAR). While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used for basic characterization, advanced techniques can provide deeper insights into its conformational preferences and intermolecular interactions.
Single-crystal X-ray diffraction is a powerful tool for determining the precise solid-state structure of a molecule. nih.gov Obtaining a crystal structure of this compound would provide invaluable information about bond lengths, bond angles, and the conformation of the piperidine ring, including the orientation of the methyl group. This information is critical for computational modeling and understanding how the molecule might interact with biological targets.
In addition to solid-state analysis, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to study the conformational dynamics of the molecule in solution. This is particularly important as the biological activity of a molecule is often dependent on its conformation in a physiological environment. Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the electronic structure and vibrational frequencies of the molecule. nih.gov
Targeted Drug Discovery Initiatives
The pyridine and piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.com This makes this compound an attractive starting point for targeted drug discovery initiatives.
One of the most promising areas for the application of this scaffold is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine (B139424) moiety is a well-known hinge-binding motif in many kinase inhibitors, and the piperidine ring can be modified to achieve selectivity and improve pharmacokinetic properties.
Exploration of New Therapeutic Areas
Beyond established targets, the unique chemical structure of this compound warrants its exploration in a variety of new therapeutic areas. The pharmacological evaluation of related pyridine derivatives has revealed a broad spectrum of biological activities, offering clues to potential applications.
For instance, various 2-substituted-pyridine derivatives have demonstrated significant anticonvulsant activity in preclinical models. nih.gov This suggests that analogues of this compound could be investigated for their potential in treating epilepsy and other seizure disorders. Additionally, certain aminopyridine derivatives have shown antihistaminic and sympathetic blocking activities, indicating potential applications in allergic conditions and cardiovascular diseases. nih.gov
The pyridine scaffold is also a key component in many antibacterial agents. nih.govnih.gov By modifying the substituents on both the pyridine and piperidine rings, it may be possible to develop novel antibacterial compounds with activity against drug-resistant pathogens. The versatility of the scaffold allows for the fine-tuning of its properties to target specific bacterial enzymes or cellular processes.
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. For this compound, computational approaches can guide the synthesis of next-generation analogues with enhanced therapeutic potential.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogues with their biological activity. nih.gov These models can identify key steric and electronic requirements for optimal interaction with a biological target.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-Methylpiperidin-1-yl)pyridin-2-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or catalytic coupling. A nitro-substituted pyridine intermediate (e.g., 5-(3-methylpiperidin-1-yl)-2-nitropyridine) is reduced to the amine using hydrogenation with Pd/C or other catalysts. Key intermediates are characterized by <sup>1</sup>H NMR (600 MHz, DMSO-d6 or CDCl3) and LCMS (ESI) for molecular ion confirmation (e.g., [M + H]<sup>+</sup> peaks). Reaction conditions (e.g., inert atmosphere, solvent choice) are critical to avoid by-products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use orthogonal analytical techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and stereochemistry. For example, methylpiperidinyl protons appear as multiplets (δ 1.0–3.0 ppm), and pyridin-2-amine protons resonate as distinct doublets (δ 6.4–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C11H16N3).
Advanced Research Questions
Q. How can computational methods (e.g., QSAR) predict the biological activity of this compound derivatives?
- Methodology :
- Descriptor Selection : Calculate electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and lipophilic (LogP) parameters using software like MOE or Schrödinger.
- Model Building : Use partial least squares (PLS) regression to correlate descriptors with experimental activity data (e.g., IC50 values). For pyridin-2-amine derivatives, LogP and polar surface area often dominate activity predictions .
- Validation : Apply leave-one-out cross-validation and external test sets to ensure robustness (R<sup>2</sup> > 0.7).
Q. What strategies resolve contradictions in pharmacological data (e.g., varying kinase inhibition potency across studies)?
- Methodology :
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., TrkA kinase at 10 nM) and ATP levels (e.g., 10 µM) in inhibition assays.
- Structural Analysis : Compare crystal structures (if available) to identify binding mode variations. For example, methylpiperidinyl groups may adopt different conformations in the kinase pocket, affecting potency .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate batch-to-batch variability in compound synthesis or bioassay conditions .
Q. How does the 3-methylpiperidinyl moiety influence blood-brain barrier (BBB) penetration in CNS-targeted derivatives?
- Methodology :
- In Silico Prediction : Calculate BBB scores using ADMET predictors (e.g., SwissADME). Methylpiperidinyl groups enhance lipophilicity (clogP ~2.5) but must balance with hydrogen-bond donors (<3) to avoid excessive polarity .
- In Vivo Testing : Administer radiolabeled compound (e.g., <sup>14</sup>C-labeled) in rodent models and measure brain-to-plasma ratios via scintillation counting.
Key Considerations for Researchers
- Synthetic Reproducibility : Optimize catalyst loading (e.g., 5% Pd/C) and reaction time to minimize over-reduction by-products .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .
- Data Reporting : Disclose NMR solvent (e.g., DMSO-d6 vs. CDCl3) and LCMS ionization mode (ESI vs. APCI) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
